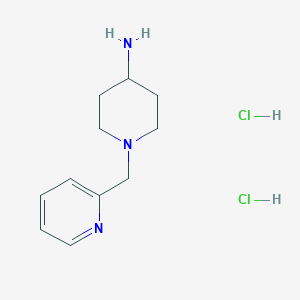
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a piperidine ring via a methylene bridge, and it is commonly used in research and industrial applications .
Méthodes De Préparation
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Synthetic Route:
Starting Materials: Pyridine-2-carbaldehyde, piperidine, reducing agent (e.g., sodium borohydride).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Formation of Dihydrochloride Salt: The product is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified by recrystallization
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives .
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other functional groups using appropriate reagents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives
Applications De Recherche Scientifique
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry .
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Molecular Targets and Pathways:
Receptors: The compound may bind to G-protein coupled receptors or ion channels, affecting signal transduction pathways.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways
Comparaison Avec Des Composés Similaires
1-(Pyridin-2-yl)piperidin-4-amine: Lacks the methylene bridge, leading to different chemical properties and reactivity
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Contains a phenyl group, which affects its biological activity and applications
Uniqueness: The presence of both pyridine and piperidine rings in 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride provides unique chemical properties, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H19Cl2N3 |
|---|---|
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
1-(pyridin-2-ylmethyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;/h1-3,6,10H,4-5,7-9,12H2;2*1H |
Clé InChI |
ZDZFQHOOTYEEAX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


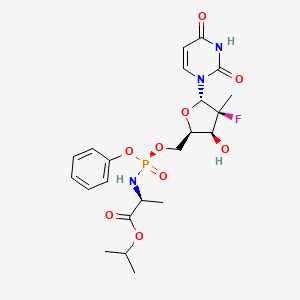

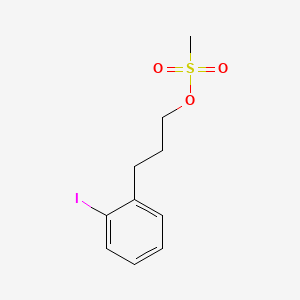
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113380.png)
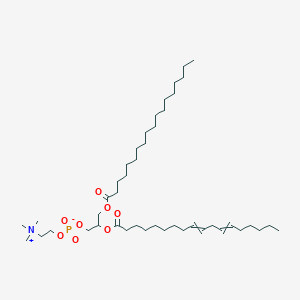

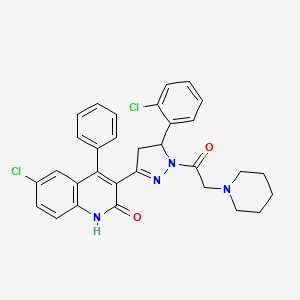
![(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate](/img/structure/B14113403.png)
![PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-](/img/structure/B14113410.png)
![3-(3-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113411.png)
![2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14113419.png)


![CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester](/img/structure/B14113441.png)
